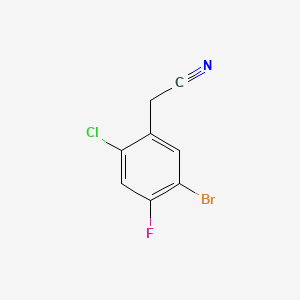

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPQGCLAYLWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242100 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-08-5 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS number 1426290-08-5

An In-depth Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS 1426290-08-5): A Versatile Halogenated Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 1426290-08-5. As a polysubstituted phenylacetonitrile, this compound is a highly valuable intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its molecular architecture, featuring a strategically halogenated aromatic ring and a reactive acetonitrile moiety, offers multiple avenues for synthetic modification. This document details the compound's physicochemical properties, its strategic importance in medicinal chemistry, plausible synthetic routes, key chemical transformations, and essential analytical and safety protocols. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile building block.

Introduction: The Significance of Substituted Phenylacetonitriles

Substituted phenylacetonitriles are a cornerstone class of intermediates in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The nitrile group is a versatile functional handle, readily convertible to primary amines, carboxylic acids, amides, and aldehydes, while the "active methylene" bridge allows for facile carbon-carbon bond formation.[1][3][4]

This compound distinguishes itself through its densely functionalized aromatic ring. The presence and specific arrangement of three different halogen atoms—bromine, chlorine, and fluorine—provide a nuanced tool for modulating molecular properties and offer distinct reactive handles for complex molecular construction. This guide serves as a technical resource, elucidating the properties and synthetic utility of this compound to accelerate innovation in chemical research and development.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are typical for research-grade material and are crucial for planning synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 1426290-08-5 | [5][6][7] |

| Molecular Formula | C₈H₄BrClFN | [5][8] |

| Molecular Weight | 248.48 g/mol | [5] |

| Purity | Typically ≥97% | [5] |

| Appearance | Expected to be a solid (e.g., white powder) | [9][10] |

| Storage | Store sealed in a dry, dark place at room temperature. |

Strategic Importance in Medicinal Chemistry and Drug Design

The unique arrangement of functional groups in this compound makes it a compound of significant interest for drug discovery. Each component of the molecule plays a strategic role.

-

Halogenation Effects : The introduction of halogens is a well-established strategy in drug design.[11] Fluorine can enhance metabolic stability and binding affinity, while chlorine and bromine increase lipophilicity, potentially improving membrane permeability. The combination of these three halogens offers a sophisticated method to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

-

The Aryl Bromide Handle : The carbon-bromine bond is a key reactive site for modern cross-coupling reactions.[12] It serves as a versatile anchor point for palladium-catalyzed reactions such as Suzuki-Miyaura (forming C-C bonds) and Buchwald-Hartwig amination (forming C-N bonds), allowing for the systematic elaboration of the molecular core.[4][12]

-

Halogen Bonding : Bromine and chlorine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins.[11][13] This interaction can significantly contribute to binding affinity and selectivity.

Caption: Key reactive sites and their synthetic potential.

Synthetic Pathways and Methodologies

While specific proprietary synthesis routes for this compound are not publicly disclosed, a chemically sound and robust pathway can be proposed based on established organic chemistry principles. A common and effective method for preparing phenylacetonitriles is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with a cyanide salt.[1]

Caption: Plausible workflow for the synthesis of the title compound.

Experimental Protocol: Cyanation of a Substituted Benzyl Bromide

This protocol describes a general, self-validating procedure applicable to the synthesis of this compound from its corresponding benzyl bromide precursor.

Objective: To synthesize the target phenylacetonitrile via nucleophilic substitution.

Materials:

-

5-Bromo-2-chloro-4-fluorobenzyl bromide (1.0 equiv)

-

Sodium cyanide (NaCN) (1.2 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the substituted benzyl bromide in anhydrous DMSO.

-

Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic. An inert atmosphere prevents side reactions.

-

-

Cyanide Addition: Carefully add sodium cyanide to the solution in portions. A slight exotherm may be observed.

-

Causality: Portion-wise addition allows for better temperature control. A slight excess of the nucleophile ensures the reaction goes to completion.

-

-

Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Quenching: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Trustworthiness: This step quenches the reaction and precipitates the organic product, which has low water solubility. Caution: This step must be performed in a well-ventilated fume hood as residual cyanide will react with water/acid to produce highly toxic HCN gas. The aqueous waste must be treated with bleach or hydrogen peroxide before disposal to neutralize cyanide.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Causality: The water wash removes residual DMSO, while the brine wash removes bulk water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the final product.

Key Chemical Transformations and Applications

The true value of this intermediate lies in its capacity for divergent synthesis, where each functional group can be addressed selectively to build a library of complex molecules.

Caption: Divergent synthetic pathways from the core molecule.

Transformations of the Nitrile Group

-

Reduction to Primary Amines: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation to yield the corresponding phenethylamine, a common scaffold in pharmaceuticals.[4]

-

Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile undergoes hydrolysis to form 2-(5-bromo-2-chloro-4-fluorophenyl)acetic acid.[3][4] This introduces a carboxylic acid moiety, which is a key functional group for forming amides or esters.

Reactions at the Aryl-Bromine Bond

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the formation of biaryl structures or the introduction of alkyl/alkenyl groups. This is a foundational C-C bond-forming reaction in modern drug discovery.[12]

-

Buchwald-Hartwig Amination: This reaction allows for the palladium-catalyzed formation of a C-N bond between the aryl bromide and a primary or secondary amine.[4][12] It is an indispensable tool for synthesizing arylamine-containing compounds.

Alkylation of the α-Carbon

The methylene protons adjacent to the nitrile group are acidic and can be removed by a suitable base (e.g., sodium hydride, LDA) to form a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form a new C-C bond at the α-position.[3][14] Care must be taken to control reaction conditions to avoid potential over-alkylation.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following techniques are standard for a molecule of this structure.

| Technique | Expected Signature |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) with coupling patterns dictated by the halogen substituents. A singlet or AB quartet for the benzylic -CH₂- protons (approx. 3.8-4.2 ppm). |

| ¹⁹F NMR | A singlet or doublet in the typical aryl-fluoride region, showing coupling to adjacent aromatic protons. |

| ¹³C NMR | Characteristic peaks for the nitrile carbon (approx. 115-120 ppm), the benzylic carbon, and distinct signals for the halogen-substituted aromatic carbons. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight. The spectrum will display a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). |

| Infrared (IR) | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch. |

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, related phenylacetonitrile compounds carry GHS07 (Harmful) warnings.[15]

-

Hazard Statements (Assumed): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place to ensure chemical stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special neutralization procedures.

Conclusion

This compound is more than a simple chemical; it is a highly engineered synthetic tool. Its multifunctionality, derived from the strategically placed halogen atoms and the versatile nitrile group, provides chemists with a powerful platform for constructing complex and novel molecular architectures. By understanding its reactivity and applying modern synthetic methodologies, researchers in drug discovery and materials science can unlock its considerable potential to drive innovation and accelerate the development of next-generation chemical entities.

References

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound, China this compound Selling, Selling China this compound, Shuyuan [chemnet.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. nbinno.com [nbinno.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile: Molecular Structure, Weight, and Physicochemical Characterization

Abstract: This technical guide provides a comprehensive analysis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of significant interest in synthetic chemistry. We will dissect its molecular structure, confirm its molecular weight through compositional analysis, and present its key physicochemical identifiers. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex chemical building blocks. The guide offers insights into the compound's structural characteristics, predicted spectroscopic signatures, and plausible synthetic pathways, establishing a foundational understanding for its application in advanced chemical synthesis.

Introduction to a Versatile Synthetic Intermediate

Phenylacetonitrile and its derivatives are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of multiple halogen atoms onto the phenyl ring, as seen in this compound, creates a highly functionalized and versatile chemical scaffold. The distinct electronic properties and reactivity of bromine, chlorine, and fluorine atoms at specific positions, combined with the synthetically malleable nitrile group, allow for regioselective modifications and complex molecular assembly. This guide serves to elucidate the fundamental molecular and physical properties of this compound, providing the necessary technical foundation for its effective use in research and development.

Molecular Identity and Physicochemical Properties

The unique identity of any chemical compound is established by a set of internationally recognized identifiers and its fundamental physical properties. These data points are critical for regulatory compliance, accurate experimental design, and computational modeling.

Chemical Identifiers

The following table summarizes the core identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1426290-08-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrClFN | [1][2] |

| Molecular Weight | 248.48 g/mol | [1] |

| IUPAC Name | This compound | Inferred from structure |

| Canonical SMILES | C1=C(C(=C(C=C1CC#N)F)Cl)Br | Inferred from structure |

Predicted Physicochemical Data

While extensive experimental data for this specific compound is not publicly cataloged, its properties can be reliably predicted based on its structure and comparison with similar molecules. It is expected to be a solid at room temperature with low aqueous solubility, characteristic of halogenated aromatic compounds.

Molecular Structure and Visualization

The chemical behavior and synthetic utility of this compound are direct consequences of its molecular architecture.

Structural Connectivity

The molecule is composed of a central benzene ring substituted at four positions:

-

C1: Attached to a methylene (-CH₂-) group, which is in turn bonded to a nitrile (-C≡N) group. This entire substituent is an acetonitrile group.

-

C2: Substituted with a chlorine atom.

-

C4: Substituted with a fluorine atom.

-

C5: Substituted with a bromine atom.

This specific substitution pattern dictates the electronic distribution within the aromatic ring and the steric environment around its reactive sites.

Molecular Visualization

A 2D representation of the molecular structure provides a clear view of atomic connectivity. The following diagram was generated using the Graphviz DOT language to illustrate these connections.

Caption: 2D structure of this compound.

Predicted Spectroscopic Profile

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following profiles are predicted based on the known structure.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The proton at C3 would likely appear as a singlet (or a narrowly split doublet due to long-range coupling with fluorine), and the proton at C6 would also be a singlet. The methylene (-CH₂) protons would appear as a sharp singlet further upfield.

-

¹³C NMR: The spectrum should display 8 distinct signals: 6 for the aromatic carbons (each uniquely influenced by the substituents), one for the methylene carbon, and one for the nitrile carbon (typically appearing downfield around 115-120 ppm).

-

Mass Spectrometry (MS): The mass spectrum would be highly characteristic. The molecular ion peak (M+) would appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a distinctive pattern of M, M+2, and M+4 peaks, confirming the presence of one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected. A sharp, intense peak around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. The 1400-1600 cm⁻¹ region will show absorptions from the aromatic C=C bond stretching.

Synthetic Strategy and Experimental Protocol

While specific synthetic procedures for this exact molecule are proprietary, a robust and logical pathway can be designed based on established organic chemistry principles. A common method for preparing phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the corresponding toluene derivative, 1-bromo-4-chloro-5-fluoro-2-methylbenzene.

Caption: A plausible two-step synthetic workflow.

Generalized Experimental Protocol: Cyanation of Benzyl Bromide

This protocol describes the second step of the proposed synthesis, a standard procedure for converting a benzyl halide to a phenylacetonitrile.

Disclaimer: This protocol is illustrative and must be adapted and optimized. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment. Cyanide salts are highly toxic.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge sodium cyanide (1.1 equivalents) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Initiation: Begin vigorous stirring under a nitrogen atmosphere and heat the mixture to 50-60 °C to ensure the dissolution of the cyanide salt.

-

Substrate Addition: Dissolve the starting material, 1-(bromomethyl)-5-bromo-2-chloro-4-fluorobenzene (1.0 equivalent), in a minimal amount of DMSO. Add this solution dropwise to the heated cyanide mixture over 30 minutes, maintaining the internal temperature below 70 °C.

-

Reaction Monitoring: Allow the reaction to stir at 60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which will precipitate the organic product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.[4]

Applications in Modern Synthesis

As a poly-halogenated building block, this compound is primed for use in complex molecular synthesis.

-

Pharmaceutical Intermediates: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in active pharmaceutical ingredients (APIs).

-

Cross-Coupling Reactions: The carbon-bromine bond is a well-established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. The other halogens remain as potential sites for further, differentiated reactivity.

-

Scaffold Decoration: The compound serves as a rigid scaffold onto which other functional groups can be strategically added, building molecular complexity in a controlled manner. Related dihalogenated benzonitriles are actively used as scaffolds for APIs.[5]

Conclusion

This compound is a chemical intermediate with significant potential, defined by its precise molecular weight of 248.48 g/mol and its highly functionalized structure. The strategic placement of bromo, chloro, and fluoro substituents, along with a versatile nitrile group, provides multiple avenues for synthetic elaboration. A thorough understanding of its structure, as detailed in this guide, is the first step for any researcher aiming to leverage its unique chemical properties for the creation of novel and valuable molecules.

References

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile spectral data (NMR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Introduction

This guide provides a detailed technical analysis of the spectral data for this compound, a substituted phenylacetonitrile derivative of interest in synthetic chemistry and drug discovery. The structural characterization of such molecules is paramount for confirming identity, purity, and ensuring reproducibility in research and development settings. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of molecular structures.

This document serves as a practical resource for researchers, scientists, and drug development professionals. It offers a predictive analysis of the compound's spectral features, explains the rationale behind these predictions based on fundamental principles, and provides robust, self-validating protocols for data acquisition.

Compound Profile:

(Note: A placeholder image is used. In a real-world scenario, a chemical drawing of the structure would be inserted here.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, one can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the aromatic protons and the benzylic methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 | Doublet (d) | 1H | H-6 | This proton is deshielded by the adjacent bromine atom. It is coupled to the fluorine atom, resulting in a doublet with a characteristic ³JH-F coupling constant. |

| ~ 7.30 | Doublet (d) | 1H | H-3 | This proton is coupled to the adjacent fluorine atom, appearing as a doublet with a ⁴JH-F coupling constant. Its chemical shift is influenced by the ortho-chloro and para-bromo substituents. |

| ~ 3.80 | Singlet (s) | 2H | -CH₂CN | The two methylene protons are chemically equivalent and adjacent to the electron-withdrawing aromatic ring and nitrile group, shifting them downfield. They have no adjacent protons to couple with, hence they appear as a singlet. |

¹³C NMR Spectroscopy (Carbon NMR)

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is predicted to display eight unique signals, one for each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d, ¹JC-F ≈ 250 Hz) | C-4 | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JC-F) and is significantly deshielded by the electronegative fluorine atom. |

| ~ 135 (d, ²JC-F ≈ 20 Hz) | C-5 | This carbon is deshielded by the attached bromine and shows a smaller two-bond coupling to fluorine. |

| ~ 132 (d, ²JC-F ≈ 15 Hz) | C-3 | The chemical shift is influenced by the adjacent fluorine (two-bond coupling) and the C-2 chloro substituent. |

| ~ 129 (d, ³JC-F ≈ 5 Hz) | C-2 | This carbon is attached to chlorine, causing a downfield shift. A small three-bond coupling to fluorine is expected. |

| ~ 125 (d, ³JC-F ≈ 5 Hz) | C-6 | The chemical shift of this carbon is primarily influenced by its position relative to the bromine and the cyanomethyl group. |

| ~ 120 | C-1 | This quaternary carbon's shift is influenced by the attached chloro and cyanomethyl groups. It may appear as a weaker signal.[3] |

| ~ 116 | -C≡N | The nitrile carbon typically appears in this region of the spectrum.[4] As a quaternary carbon, its signal intensity may be low.[3] |

| ~ 28 | -CH₂CN | The aliphatic methylene carbon is shielded relative to the aromatic carbons and appears significantly upfield. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small molecules like the topic compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals. c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer probes to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise. d. For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. b. Phase correct the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to be highly characteristic due to the presence of bromine and chlorine, both of which have distinctive isotopic distributions (⁷⁹Br:⁸¹Br ≈ 50.7:49.3; ³⁵Cl:³⁷Cl ≈ 75.8:24.2).

Key Predicted Features:

-

Molecular Ion (M⁺) Cluster: The most telling feature will be the isotopic cluster for the intact molecular ion.

-

M⁺: The peak for the ion containing the most abundant isotopes (C₈H₄⁷⁹Br³⁵ClFN) will appear at m/z 247.

-

M+2: A peak of nearly equal or slightly higher intensity will appear at m/z 249, corresponding to ions containing either ⁸¹Br or ³⁷Cl.

-

M+4: A smaller peak will appear at m/z 251, corresponding to the ion containing both ⁸¹Br and ³⁷Cl. The relative intensities of this cluster provide a definitive fingerprint for the presence of one bromine and one chlorine atom.

-

-

Major Fragmentation Pathways:

-

Loss of the cyanomethyl radical (•CH₂CN): This would result in a fragment ion cluster around m/z 207, 209, and 211, corresponding to the [M - 40]⁺ ion.

-

Loss of Bromine (•Br): Cleavage of the C-Br bond would yield a fragment ion cluster around m/z 168 and 170.

-

Loss of Chlorine (•Cl): Cleavage of the C-Cl bond would yield a fragment ion cluster around m/z 212 and 214.

-

Summary of Predicted MS Data:

| m/z (Predicted) | Ion | Comments |

| 247, 249, 251 | [C₈H₄BrClFN]⁺ (M⁺) | Molecular ion cluster. The characteristic isotopic pattern confirms the presence of one Br and one Cl atom. |

| 207, 209, 211 | [C₇H₃BrClFN]⁺ | Fragment resulting from the loss of the •CH₂CN group. |

| 168, 170 | [C₈H₄ClFN]⁺ | Fragment resulting from the loss of a •Br radical. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable small molecules.

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. b. Filter the solution if any particulate matter is present. c. Transfer the solution to a GC autosampler vial.

2. GC-MS Instrument Setup: a. Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280 °C to ensure rapid volatilization. b. Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). A temperature gradient is applied to the column oven (e.g., starting at 50 °C and ramping to 300 °C) to separate the analyte from any impurities. c. Ionization: As the compound elutes from the GC column, it enters the MS ion source. For Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. d. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

3. Data Acquisition and Analysis: a. The detector records the abundance of ions at each m/z value. b. The software plots the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. c. Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions to confirm the structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, with predictable chemical shifts and coupling patterns dictated by the unique electronic environment of the substituted aromatic ring. Mass spectrometry offers definitive confirmation of the molecular weight and elemental composition through its highly characteristic molecular ion isotopic cluster, a direct consequence of the presence of both bromine and chlorine. The methodologies and predictive data presented in this guide provide a robust framework for the synthesis, characterization, and quality control of this compound, ensuring scientific integrity for researchers in the field.

References

A Technical Guide to the Solubility of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a complex halogenated aromatic compound. We will explore the theoretical principles dictating its solubility based on molecular structure, provide a predictive assessment of its behavior in a range of common organic solvents, and detail a robust experimental protocol for empirical solubility determination. This document is intended to serve as a foundational resource for scientists working with this molecule, enabling informed solvent selection for synthesis, crystallization, and analytical applications.

Introduction: Understanding the Molecule

This compound (CAS No. 1426290-08-5) is a substituted phenylacetonitrile with a molecular formula of C₈H₄BrClFN and a molecular weight of approximately 248.48 g/mol [1]. Its structure is characterized by a benzene ring heavily substituted with three different halogens (bromine, chlorine, and fluorine) and a polar acetonitrile group (-CH₂CN).

The interplay between the large, hydrophobic, and electron-rich halogenated aromatic ring and the highly polar nitrile functional group dictates its solubility. Understanding this balance is essential for any laboratory or process chemistry application. Solubility directly impacts:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient collision and reaction.

-

Purification: Selecting appropriate solvents for techniques like recrystallization is paramount for achieving high purity[2].

-

Drug Development: The solubility of an API or its intermediates is a key factor in bioavailability and formulation[3].

Theoretical Framework & Predictive Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents[4][5][6][7]. The molecule this compound possesses distinct polar and nonpolar regions, making its behavior nuanced.

-

Nonpolar Character: The phenyl ring substituted with bromo-, chloro-, and fluoro- groups contributes to a significant nonpolar, hydrophobic surface area. These groups primarily interact via van der Waals forces.

-

Polar Character: The acetonitrile (-CH₂CN) functional group contains a carbon-nitrogen triple bond, which creates a strong dipole moment. This group is capable of engaging in dipole-dipole interactions with polar solvent molecules[4][8].

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Relative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can effectively solvate the polar nitrile group, while their organic nature accommodates the nonpolar aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can interact with the nitrile group, but their hydrogen-bonding network may be disrupted by the large, nonpolar part of the molecule, potentially limiting solubility compared to aprotic solvents. |

| Nonpolar | Hexane, Heptane, Toluene, Diethyl Ether | Low to Very Low | The strong dipole of the nitrile group cannot be effectively solvated by these nonpolar solvents, leading to poor solubility despite favorable interactions with the aromatic ring[5][8]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the halogenated ring and, to some extent, the nitrile group. |

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate process development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method [3][9][10]. This method measures the concentration of a saturated solution of the compound after it has been allowed to equilibrate in a specific solvent for an extended period.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol describes a standard procedure for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

2-5 mL glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or LC-MS system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment to guarantee saturation[9].

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 72 hours[3][11].

-

Phase Separation: After equilibration, remove the vial and allow it to stand for a short period. To separate the saturated solution from the excess solid, centrifuge the vial at high speed[11].

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

-

Dilution: Prepare a precise dilution of the filtered saturated solution using a calibrated volumetric flask and fresh solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response to a previously prepared calibration curve of the compound.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Factors Influencing Solubility & Molecular Interactions

The solubility of this compound is not static; it is influenced by several factors, primarily the nature of the solvent and temperature.

The diagram below illustrates the key intermolecular forces at play between the solute and different types of solvents, which underpins the predicted solubility trends.

Caption: Solute-solvent interactions governing solubility.

As shown, polar aprotic solvents are predicted to be most effective because they can strongly interact with the polar nitrile group while also accommodating the nonpolar ring. Conversely, nonpolar solvents interact well with the ring but fail to solvate the highly polar nitrile, resulting in poor overall solubility.

Conclusion and Practical Implications

This guide establishes a framework for understanding and determining the solubility of this compound. The molecule's dual polar and nonpolar nature suggests highest solubility in polar aprotic solvents like acetone, THF, or DMSO, and lowest solubility in nonpolar alkanes. For drug development professionals and synthetic chemists, this predictive understanding is crucial for initial solvent screening. However, for process optimization, purification, and formulation, the empirical data derived from the detailed Shake-Flask protocol is indispensable. Accurate solubility data enables the rational design of crystallization processes, the avoidance of precipitation issues in reactions, and the development of effective analytical methods.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. enamine.net [enamine.net]

- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 5. teachy.ai [teachy.ai]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. tutorchase.com [tutorchase.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Navigating the Synthesis and Handling of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile: A Technical Guide for Researchers

Introduction

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a dedicated SDS for 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a conservative risk assessment must be performed by extrapolating data from similar phenylacetonitrile derivatives.

Table 1: Comparative Hazard Profile of Analogous Phenylacetonitriles

| Hazard Classification | (2-Bromophenyl)acetonitrile[2] | 4-Fluorophenylacetonitrile[3] | Phenylacetonitrile[4][5] | Anticipated for this compound |

| Acute Oral Toxicity | Category 3 | Category 4 | Category 3 | Likely Category 3: Toxic if swallowed |

| Acute Dermal Toxicity | Category 3 | Category 4 | Category 3 | Likely Category 3: Toxic in contact with skin |

| Acute Inhalation Toxicity | Category 3 (Vapors) | Category 4 (Vapors) | Fatal if inhaled (Category 2/3) | Likely Category 3: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Category 2 | - | Likely Category 2: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Category 2 | Category 2A | Likely Category 2: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Category 3 (Respiratory) | Category 3 (Respiratory) | Likely Category 3: May cause respiratory irritation |

The consistent toxicity profile across these analogs, particularly the acute toxicity via oral, dermal, and inhalation routes, strongly suggests that this compound should be handled as a substance with significant acute toxicity. The presence of multiple halogen substituents on the aromatic ring may also contribute to increased persistence and potential for bioaccumulation, a known concern for halogenated aromatic compounds.[6][7]

Causality of Toxicity: The nitrile functional group can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Furthermore, halogenated aromatic compounds can exhibit a range of toxic effects, including neurotoxicity and endocrine disruption.[6][8] The combination of these structural features necessitates a high degree of caution.

Engineering Controls: The First Line of Defense

To minimize exposure, all manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[9][10]

Caption: Workflow for handling the compound within a chemical fume hood.

The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute). For procedures with a higher risk of aerosol generation, such as weighing of the solid material or solvent removal under reduced pressure, additional containment measures like a glove box or a ventilated balance enclosure are recommended.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the high acute toxicity and irritant properties of analogous compounds, a comprehensive PPE strategy is mandatory.[11][12]

-

Hand Protection: Double gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or Viton) layered on top. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10]

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3][13]

-

Body Protection: A flame-resistant lab coat is the minimum requirement. For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or a disposable coverall (e.g., Tyvek) should be worn.[14]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a properly fitted respirator is necessary. A full-face respirator with combination organic vapor/P100 cartridges is recommended.[11][14]

Caption: Required Personal Protective Equipment for handling the compound.

Safe Handling and Storage Protocols

Handling:

-

Always work in a well-ventilated area, specifically within a chemical fume hood.[15]

-

Avoid the formation of dust and aerosols.[16]

-

Do not eat, drink, or smoke in the laboratory.[17]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

-

Use dedicated laboratory equipment (glassware, spatulas, etc.) for this compound and decontaminate it thoroughly after use.

Storage:

-

Store in a tightly closed, properly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]

-

Store in a locked cabinet or a secure area with restricted access.[2][4]

Emergency Procedures: Preparedness and Response

Spill Management:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

-

Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described in Section 3, including respiratory protection.

-

Containment and Absorption: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully cover with a damp cloth or absorbent pads to avoid generating dust.

-

Collection and Disposal: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[9]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Firefighting Measures:

-

Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).[3]

-

Specific Hazards: Thermal decomposition may produce highly toxic and corrosive gases, including hydrogen cyanide, hydrogen halides (HBr, HCl, HF), and oxides of nitrogen and carbon.[2][3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. By implementing robust engineering controls, adhering to stringent PPE protocols, and being prepared for emergency situations, researchers can safely harness the synthetic potential of this compound. The principles of chemical hygiene, informed by data from analogous structures, provide a solid foundation for a culture of safety in the laboratory.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flame retardant - Wikipedia [en.wikipedia.org]

- 9. fishersci.ie [fishersci.ie]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hse.gov.uk [hse.gov.uk]

- 13. ipservices.care [ipservices.care]

- 14. pharmtech.com [pharmtech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. aaronchem.com [aaronchem.com]

- 17. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, a key intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, outlines plausible synthetic routes, discusses its critical role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, and provides robust protocols for its handling, quality control, and analysis.

Introduction: The Strategic Importance of a Halogenated Phenylacetonitrile

This compound, bearing the CAS Number 1426290-08-5, is a highly functionalized aromatic compound.[1][2] Its strategic importance in medicinal chemistry is derived from its utility as a versatile building block. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring offers medicinal chemists a scaffold with tunable electronic properties and multiple reactive sites for further molecular elaboration.[3] This polysubstituted pattern is particularly relevant in the construction of diarylmethane moieties, which form the core structure of several modern therapeutic agents.

The nitrile functional group is a valuable synthon in organic synthesis, readily convertible into a variety of other functionalities such as primary amines, carboxylic acids, and ketones.[4] This versatility makes this compound a crucial precursor for creating complex molecular architectures in the pursuit of novel drug candidates.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1426290-08-5 | [1][2] |

| Molecular Formula | C₈H₄BrClFN | [1] |

| Molecular Weight | 248.48 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

This compound is available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. Researchers can procure this intermediate from vendors such as ChemUniverse, ChemNet, and AbacipharmTech.[1][2][5]

Synthesis and Reaction Mechanisms

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible and efficient synthesis would likely involve a two-step process starting from the corresponding benzyl halide.

Proposed Synthetic Pathway

The most probable synthetic route involves the cyanomethylation of a suitable 5-bromo-2-chloro-4-fluorobenzyl halide. This pathway is illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Considerations

Step 1: Benzylic Halogenation

The initial step would likely be a free-radical halogenation of 5-bromo-2-chloro-4-fluorotoluene at the benzylic position. Reagents such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) are standard for this type of transformation. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic carbon due to the stability of the resulting benzyl radical.

Step 2: Nucleophilic Cyanation

The resulting 5-bromo-2-chloro-4-fluorobenzyl bromide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This is a classic SN2 reaction where the cyanide ion displaces the bromide, forming the desired carbon-carbon bond and yielding the final product.

Application in the Synthesis of SGLT2 Inhibitors

The primary application of this compound and structurally related compounds is in the synthesis of C-aryl glucoside SGLT2 inhibitors.[6] This class of drugs, including Dapagliflozin and Empagliflozin, has revolutionized the treatment of type-2 diabetes.[6][7]

The bromo-chloro-phenyl moiety of the acetonitrile serves as a precursor to the diarylmethane core of these drugs. The synthetic strategy typically involves the conversion of the nitrile to a different functional group, followed by a coupling reaction with a protected glucose derivative.

Caption: Role as an intermediate in SGLT2 inhibitor synthesis.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application in multi-step pharmaceutical syntheses. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques for quality control.

High-Performance Liquid Chromatography (HPLC) Protocol

A general reversed-phase HPLC method can be developed for purity assessment.

Protocol:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure sharp peaks) is recommended.[8]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).

-

Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 5-10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Protocol

GC with a flame ionization detector (FID) is also a suitable method for purity analysis.

Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C, to ensure elution of the compound and any potential impurities.

-

Detector: FID at 280-300 °C.

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or acetone.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar halogenated phenylacetonitriles indicate that this compound should be handled with care.

Hazard Assessment:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and serious eye irritation. May also cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry, particularly in the synthesis of SGLT2 inhibitors. Its polysubstituted aromatic ring and versatile nitrile functionality provide a robust platform for the construction of complex active pharmaceutical ingredients. A comprehensive understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in drug discovery and development programs.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound, China this compound Selling, Selling China this compound, Shuyuan [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. ias.ac.in [ias.ac.in]

- 8. cipac.org [cipac.org]

A Technical Guide to Unlocking the Research Potential of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS No: 1426290-08-5) is a halogen-rich, functionally dense aromatic compound that remains significantly underexplored in the scientific literature.[1][2][3] Its unique substitution pattern—featuring a reactive benzylic nitrile, an acidic α-methylene bridge, and three distinct halogen atoms on the phenyl ring—presents a wealth of opportunities for synthetic innovation. This guide provides a senior application scientist’s perspective on the strategic potential of this molecule. We will dissect its inherent chemical reactivity, propose high-impact research trajectories in medicinal chemistry and materials science, and provide actionable experimental protocols to serve as a launchpad for new discovery programs.

Part 1: Molecular Profile and Strategic Importance

The utility of a chemical building block is defined by its structural features and resulting physicochemical properties. This compound is not merely an intermediate; it is a platform for complex, multi-vector synthesis.

Physicochemical Characteristics

A summary of the key properties of the title compound is presented below. These parameters are crucial for predicting its behavior in both reaction media and biological systems.

| Property | Value | Source |

| CAS Number | 1426290-08-5 | [1][2] |

| Molecular Formula | C₈H₄BrClFN | [1][4] |

| Molecular Weight | 248.48 g/mol | [1] |

| Monoisotopic Mass | 246.91997 Da | [4] |

| Predicted XlogP | 3.0 | [4] |

| Purity (Typical) | >97% | [1] |

The moderate XlogP value suggests a balance between aqueous solubility and lipid permeability, a desirable starting point for developing orally bioavailable drug candidates.

Part 2: A Strategic Analysis of Chemical Reactivity

The immense potential of this compound stems from the differential reactivity of its functional groups. A carefully planned synthetic sequence can leverage this to achieve highly specific molecular architectures.

The α-Methylene Bridge: A Nucleophilic Hub

The protons on the carbon adjacent to both the phenyl ring and the electron-withdrawing cyano group are acidic. This allows for easy deprotonation with a suitable base to form a stabilized carbanion, which can act as a potent nucleophile.

Key Potential Reactions:

-

Alkylation/Arylation: The carbanion can be readily alkylated using alkyl halides. This is a foundational reaction for this class of compounds.[5][6] Care must be taken to avoid over-alkylation, which can be mitigated by using a slight excess of the phenylacetonitrile, controlling temperature, and choosing an appropriate base.[6]

-

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensations with aldehydes and ketones to generate substituted alkenes, which are themselves valuable synthetic intermediates.[7]

The Cyano Group: A Versatile Chemical Handle

The nitrile functionality is one of the most versatile groups in organic synthesis. It can be transformed into a variety of other functional groups, providing access to a wide range of compound classes.

Key Potential Transformations:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively. This is a common step in converting a nitrile intermediate into a final drug molecule.[6]

-

Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄, H₂/catalyst). This introduces a basic nitrogen atom, crucial for many pharmacophores.

-

Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, a well-known bioisostere for carboxylic acids in medicinal chemistry.

The Aromatic Ring: A Platform for Sequential Cross-Coupling

The phenyl ring is decorated with three different halogens, each with a distinct reactivity profile in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the molecule's most powerful feature, enabling programmed, site-selective functionalization.

Reactivity Hierarchy for Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): C-Br > C-Cl >> C-F

This hierarchy allows a chemist to first perform a reaction at the most reactive C-Br bond, purify the product, and then conduct a second, different coupling reaction at the C-Cl bond, leaving the robust C-F bond untouched. This provides a clear and reliable path to complex, tri-substituted phenyl derivatives.

Caption: Reactivity map of this compound.

Part 3: High-Potential Research Trajectories

The unique reactivity profile of this molecule opens several avenues for investigation, particularly in fields reliant on novel, complex small molecules.

Trajectory 1: Medicinal Chemistry & Drug Discovery

Substituted phenylacetonitriles and related halogenated aromatics are privileged scaffolds in drug discovery, appearing in molecules targeting a wide range of diseases.[8][]

-

As a Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Tofacitinib and Ruxolitinib, feature complex, substituted heterocyclic cores built upon aromatic precursors.[] The title compound provides an ideal starting point for synthesizing libraries of compounds for screening against kinase panels. Sequential cross-coupling can be used to introduce moieties known to interact with the hinge region or the solvent-front of the ATP-binding pocket.

-

Fragment-Based Lead Discovery (FBLD): With a molecular weight under 250 g/mol , this molecule fits the criteria for a "fragment." It can be included in a fragment screening library to identify initial, low-affinity hits against therapeutic targets like carbonic anhydrases or aldo-keto reductases.[10][11] The multiple vectors for chemical modification allow for efficient "fragment growing" or "fragment linking" to rapidly increase potency and selectivity.

-

Intermediate for SGLT2 Inhibitors: The (5-bromo-2-chlorophenyl) substructure is a key component in the synthesis of certain glucopyranosyl-substituted benzyl-benzene derivatives, which are potent SGLT2 inhibitors for the treatment of diabetes.[12] This molecule could serve as a direct precursor for novel analogues in this class.

Trajectory 2: Synthesis of Novel Heterocyclic Systems

The juxtaposition of the nitrile and the ortho-chloro group provides an opportunity for constructing fused heterocyclic systems. For example, a nucleophilic displacement of the chlorine atom by a nitrogen nucleophile, followed by an intramolecular reaction with the nitrile group, could lead to novel quinazoline or benzodiazepine derivatives.

Trajectory 3: Agrochemical Research

Halogenated aromatic compounds are a cornerstone of the modern agrochemical industry. The unique combination of three halogens on this scaffold could impart novel modes of action or overcome existing resistance mechanisms. A research program could involve synthesizing a small library of derivatives via the reactions described above and screening them for herbicidal, fungicidal, or insecticidal activity.

Part 4: Exemplary Experimental Protocols

To translate the proposed research trajectories into practice, the following validated protocols can serve as a starting point.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C-Br Bond

This protocol describes the selective coupling of an arylboronic acid at the C-5 bromine position, leveraging its higher reactivity over the C-2 chlorine.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

-

Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (0.1 M concentration relative to the starting material). Bubble argon through the solution for 15 minutes. Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive pressure of argon.

-

Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the C-5 arylated product.

Protocol 2: Base-Mediated α-Alkylation of the Acetonitrile Moiety

This protocol, adapted from established procedures for phenylacetonitriles, details the addition of an alkyl group to the α-methylene bridge.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise over 20 minutes. Stir the resulting deep-colored solution for 1 hour at -78 °C.

-

Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude material via flash chromatography to obtain the α-alkylated product. Causality Note: Using a strong, non-nucleophilic base like LDA at low temperatures is critical to ensure complete deprotonation before the alkylating agent is added, minimizing side reactions and self-condensation.[6]

Part 5: A Visualized Workflow for Drug Discovery

The path from a starting scaffold to a drug candidate is a multi-step process. The following workflow illustrates how this compound can serve as the entry point into a comprehensive drug discovery cascade.

Caption: A potential drug discovery workflow starting from the title compound.

Conclusion

This compound is far more than a simple catalog chemical. It is a pre-functionalized, high-potential platform ripe for exploration. Its key strategic advantages—an activatable methylene bridge, a versatile nitrile handle, and, most importantly, a framework for site-selective, sequential cross-coupling—make it an exceptionally valuable tool for the modern synthetic chemist. Researchers in medicinal chemistry, agrochemicals, and materials science who are seeking novel cores for their discovery programs would be well-advised to consider the immense untapped potential of this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. PubChemLite - 5-bromo-2-chloro-4-fluorophenylacetonitrile (C8H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CA1337991C - Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds - Google Patents [patents.google.com]

- 10. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]

The Versatile Core: A Technical Guide to Substituted Phenylacetonitrile Compounds in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitrile compounds represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring a phenyl ring and a nitrile group attached to the same benzylic carbon, imparts a remarkable versatility that has been exploited in the creation of a vast array of functional molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal class of compounds, offering field-proven insights for researchers and professionals in drug development and materials science.

The Synthetic Toolkit: Accessing Substituted Phenylacetonitriles

The efficient construction of the substituted phenylacetonitrile scaffold is paramount to its widespread utility. A variety of synthetic strategies have been developed, ranging from classical nucleophilic substitutions to modern catalytic approaches.

Nucleophilic Cyanation of Benzyl Halides

A foundational method for the synthesis of phenylacetonitriles involves the reaction of a substituted benzyl halide with an alkali metal cyanide.[1] This straightforward SN2 reaction is effective but requires careful control of reaction conditions to minimize side products.

A significant advancement in this area is the use of phase-transfer catalysis (PTC) . This technique employs a quaternary ammonium salt to shuttle the cyanide anion from the aqueous phase to the organic phase containing the benzyl halide, enabling the reaction to proceed under milder conditions and often with improved yields.[2]

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile [2]

-

In a round-bottom flask equipped with a mechanical stirrer, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

-

Cool the mixture in a water bath.

-

Add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

-

After the addition is complete, continue stirring for 2 hours.

-

Work up the reaction by adding water and extracting with a suitable organic solvent.

-

Wash and dry the organic layer, and purify the product by distillation.

Catalytic Innovations in Phenylacetonitrile Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to enhance efficiency, selectivity, and environmental compatibility.

Transition Metal Catalysis: Transition metals like copper, nickel, and cobalt have been successfully employed to catalyze the cyanation and subsequent alkylation of aryl acetonitriles.[3] For instance, copper-catalyzed systems can effectively alkylate aryl acetonitriles with benzyl alcohols.[4] These methods offer powerful tools for forming the critical carbon-nitrile (C-CN) bond and for further functionalization.[3]

Novel Catalytic Routes: A novel approach involves the amination of styrene oxide catalyzed by a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3.[5][6] This method provides a high-yield pathway to phenylacetonitrile under specific reaction conditions.